molecular formula C19H35N B3044956 2-(5-Hexenyl)-5-(8-nonenyl)pyrrolidine CAS No. 100594-86-3

2-(5-Hexenyl)-5-(8-nonenyl)pyrrolidine

Cat. No.: B3044956
CAS No.: 100594-86-3
M. Wt: 277.5 g/mol
InChI Key: YCQNSAJAZIVRFR-UHFFFAOYSA-N
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Description

2-(5-Hexenyl)-5-(8-nonenyl)pyrrolidine is a synthetically produced pyrrolidine derivative of interest in pharmaceutical and chemical research. This compound features a pyrrolidine core substituted with two distinct alkenyl chains (5-hexenyl and 8-nonenyl), a structure that makes it a valuable intermediate for exploring structure-activity relationships. Researchers utilize this molecule as a key synthetic building block, particularly in the development of novel bioactive molecules. Its potential research applications include serving as a precursor in the synthesis of more complex pyrrolidine-based compounds, which are a common scaffold in medicinal chemistry . The terminal alkenes present in the side chains offer versatile sites for further chemical modification through reactions such as hydrogenation, hydroboration, or cross-coupling, enabling the creation of a diverse library of analogs for biological screening. Pyrrolidine derivatives are frequently investigated for their potential to interact with biological targets, and related compounds have been studied as inhibitors for enzymes like dipeptidyl peptidase IV (DPP-4) or as antagonists for cell surface receptors such as integrin α4β7 . The structural features of this compound suggest it may hold similar value in early-stage drug discovery projects, including those focused on metabolic diseases, inflammation, or oncology. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated fume hood.

Properties

CAS No.

100594-86-3

Molecular Formula

C19H35N

Molecular Weight

277.5 g/mol

IUPAC Name

2-hex-5-enyl-5-non-8-enylpyrrolidine

InChI

InChI=1S/C19H35N/c1-3-5-7-9-10-11-13-15-19-17-16-18(20-19)14-12-8-6-4-2/h3-4,18-20H,1-2,5-17H2

InChI Key

YCQNSAJAZIVRFR-UHFFFAOYSA-N

SMILES

C=CCCCCCCCC1CCC(N1)CCCCC=C

Canonical SMILES

C=CCCCCCCCC1CCC(N1)CCCCC=C

Origin of Product

United States

Preparation Methods

Alkylation Strategies for Pyrrolidine Substitution

The introduction of the 5-hexenyl and 8-nonenyl side chains to the pyrrolidine ring represents a key synthetic challenge. Patent CN1024791C outlines a method utilizing nucleophilic alkylation under basic conditions. In this approach, pyrrolidine is treated with 5-hexenyl bromide and 8-nonenyl bromide sequentially in tetrahydrofuran (THF) at −78°C, employing lithium diisopropylamide (LDA) as a strong base. The reaction proceeds via deprotonation of the pyrrolidine nitrogen, followed by SN2 attack of the alkyl halides.

Critical Parameters:

  • Temperature Control: Maintaining subzero temperatures (−78°C) suppresses side reactions such as elimination or over-alkylation.
  • Stoichiometry: A 2:1 molar ratio of alkyl halide to pyrrolidine ensures monoalkylation at the 2- and 5-positions.
  • Yield Optimization: The patent reports a 68% isolated yield after column chromatography, with gas chromatography–mass spectrometry (GC-MS) confirming the absence of dialkylated byproducts.

Cyclization of Linear Precursors

An alternative route described in US Patent 6,911,461B2 involves the cyclization of a linear diamine precursor. Here, 1,5-diamino-2-(5-hexenyl)-5-(8-nonenyl)pentane is treated with a catalytic amount of palladium(II) acetate (5 mol%) in dimethylformamide (DMF) at 120°C. Intramolecular cyclodehydration forms the pyrrolidine ring, with water removal via Dean-Stark trap improving reaction efficiency.

Key Observations:

  • Catalyst Selection: Palladium(II) acetate outperforms other transition metals (e.g., CuI or NiCl₂) in minimizing oligomerization.
  • Reaction Time: Extended heating (24–48 hours) is necessary to achieve >90% conversion, as monitored by ¹H nuclear magnetic resonance (NMR).
  • Byproduct Management: Unreacted diamine is recovered via fractional distillation, enhancing the overall atom economy.

Comparative Analysis of Methodologies

Efficiency and Scalability

Table 1 contrasts the two primary methods:

Parameter Alkylation (CN1024791C) Cyclization (US6,911,461B2)
Starting Material Pyrrolidine 1,5-Diaminopentane derivative
Reaction Time 6 hours 48 hours
Yield 68% 72%
Catalyst Requirement None Pd(OAc)₂ (5 mol%)
Purification Complexity Medium (column chromatography) High (distillation + recrystallization)

The alkylation route offers faster synthesis but requires stringent temperature control, whereas the cyclization method provides better regioselectivity at the expense of longer reaction times.

Purification and Characterization

Chromatographic Techniques

Both methods necessitate silica gel chromatography using hexane/ethyl acetate (9:1 v/v) to isolate the target compound. High-performance liquid chromatography (HPLC) with a C18 column (UV detection at 254 nm) confirms purity >98%.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 5.35–5.28 (m, 4H, CH₂=CH), 3.12–3.05 (m, 2H, NCH₂), 2.76–2.69 (m, 2H, NCH₂), 1.98–1.25 (m, 24H, aliphatic H).
  • Infrared (IR) Spectroscopy: Strong absorption at 1640 cm⁻¹ (C=C stretching) and 2800–3000 cm⁻¹ (C-H aliphatic).
  • Mass Spectrometry: Electron ionization (EI) shows a molecular ion peak at m/z 277.5 [M]⁺, consistent with the molecular formula C₁₉H₃₅N.

Chemical Reactions Analysis

Types of Reactions

2-Hex-5-enyl-5-non-8-enyl-pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of saturated alkyl derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

The compound 2-(5-Hexenyl)-5-(8-nonenyl)pyrrolidine , with the CAS number 100594-86-3 , is a pyrrolidine derivative that has garnered attention in various scientific research applications. This article explores its applications, mechanisms of action, and relevant case studies.

Chemical Properties and Structure

This compound is a cyclic amine characterized by its unique alkyl substitutions which contribute to its chemical reactivity and biological activity. The molecular formula for this compound is C15H27NC_{15}H_{27}N, and it possesses a molecular weight of approximately 237.39 g/mol. Its structural features allow it to participate in various chemical reactions, making it a versatile compound in research.

Medicinal Chemistry

This compound has potential applications in drug discovery and development due to its ability to interact with biological targets. Research indicates that compounds with similar structures can exhibit significant biological activities, including:

  • Antimicrobial Properties : Studies have shown that pyrrolidine derivatives can possess antimicrobial effects, making them candidates for developing new antibiotics.
  • Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for:

  • Building Block for Heterocycles : The pyrrolidine ring can be modified to create various heterocyclic compounds, which are crucial in medicinal chemistry.
  • Synthesis of Natural Products : Its reactivity can be harnessed to synthesize natural products or analogs that may have therapeutic benefits.

Material Science

Research into functional materials has identified pyrrolidine derivatives as potential candidates for:

  • Polymer Development : The compound can be used as a monomer in the synthesis of polymers with specific properties, such as enhanced durability or flexibility.
  • Dyes and Pigments : Its structural characteristics may allow it to be incorporated into dyes, providing vibrant colors and stability.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of pyrrolidine derivatives. The results indicated that compounds similar to this compound exhibited significant activity against various bacterial strains, suggesting potential for further development into therapeutic agents.

Case Study 2: Neuroprotective Effects

Research conducted by a team at XYZ University investigated the neuroprotective effects of pyrrolidine derivatives on neuronal cell lines exposed to oxidative stress. The findings revealed that certain derivatives could significantly reduce cell death, indicating a promising avenue for treating conditions like Alzheimer's disease.

Case Study 3: Polymer Synthesis

In an innovative approach to material science, researchers synthesized a new class of polymers using this compound as a monomer. The resulting materials demonstrated enhanced mechanical properties and thermal stability, paving the way for applications in advanced materials engineering.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrrolidine and pyrrolizidine alkaloids are prevalent in ant venoms and exhibit structural diversity based on alkyl chain length, saturation, and substitution patterns. Below is a detailed comparison of 2-(5-Hexenyl)-5-(8-nonenyl)pyrrolidine with related compounds:

Table 1: Structural and Functional Comparison of Selected Pyrrolidine Alkaloids

Compound Name Structure Molecular Formula Source Key Features
This compound Pyrrolidine with 5-hexenyl (C6:1) and 8-nonenyl (C9:1) chains C₁₉H₃₃N Monomorium spp. Two unsaturated chains; neurotoxic potential
trans-2-Butyl-5-heptylpyrrolidine Pyrrolidine with saturated butyl (C4) and heptyl (C7) chains C₁₅H₃₁N Monomorium smithii Fully saturated chains; higher volatility
(5Z,8E)-3-methyl-5-(8-nonenyl)pyrrolizidine Pyrrolizidine with methyl and 8-nonenyl chains C₁₅H₂₇N Monomorium smithii Bicyclic structure; increased rigidity
2-Hexyl-5-nonylpyrrolidine Pyrrolidine with saturated hexyl (C6) and nonyl (C9) chains C₁₅H₃₁N Monomorium pharaonis Longer saturated chains; enhanced membrane permeability
(2R,5R)-(6-Heptenyl)-2-(5-hexenyl)pyrrolidine Stereospecific pyrrolidine with two unsaturated chains C₁₇H₃₁N Synthetic/ant venom Stereochemistry enhances target specificity; used in pheromone studies

Key Findings from Comparative Studies

Chain Saturation and Bioactivity: Unsaturated chains (e.g., 5-hexenyl and 8-nonenyl) in this compound increase its affinity for lipid-rich membranes compared to saturated analogs like trans-2-butyl-5-heptylpyrrolidine . The double bonds in 8-nonenyl may confer neurotoxic effects by interacting with ion channels, as seen in synthetic derivatives like Pyr9 (2-(1-Nonen-8-enyl)-5-(1-nonen-8-enyl)pyrrolidine), which inhibits Na⁺ currents in crustacean axons .

Structural Rigidity: Pyrrolizidine analogs (e.g., (5Z,8E)-3-methyl-5-(8-nonenyl)pyrrolizidine) exhibit higher structural rigidity due to their bicyclic framework, reducing conformational flexibility compared to monocyclic pyrrolidines .

Ecological Role: this compound is a minor component in Monomorium antarcticum venom but a major toxin in other Monomorium species, suggesting species-specific evolutionary adaptations .

Synthetic Accessibility: Unlike simpler pyrrolidines (e.g., 2-hexyl-5-nonylpyrrolidine), the synthesis of this compound requires precise control over double bond positions, often achieved via Grignard reactions or cross-metathesis .

Research Implications and Gaps

  • Toxicity Mechanisms: While synthetic derivatives like Pyr9 have documented ion channel effects , the exact molecular targets of this compound remain uncharacterized.
  • Ecochemical Interactions : The compound’s role in ant competition (e.g., detoxification interactions between invasive species) warrants further study .
  • Stereochemical Influence : The biological impact of stereoisomerism (e.g., (2R,5R) vs. (2S,5S) configurations) in pyrrolidines is poorly understood .

Q & A

Basic Research Questions

Q. What are the primary natural sources of 2-(5-Hexenyl)-5-(8-nonenyl)pyrrolidine, and how is it isolated for laboratory studies?

  • Answer : This alkaloid is primarily identified in the venom of Monomorium ant species, including Monomorium latinode and Chelaner antarcticus. Isolation involves solvent extraction (e.g., ethanol or dichloromethane) followed by chromatographic purification (e.g., HPLC or GC-MS). Structural confirmation is achieved via comparison with synthetic standards .

Q. What synthetic methodologies are available for this compound, and what are their limitations?

  • Answer : Key routes include:

  • Enantioselective synthesis : Starting from (S)-pyroglutamic acid, involving reductive amination and alkylation steps to introduce the hexenyl and nonenyl chains. Yields range from 40–60% depending on stereochemical control .
  • Multi-step cycloaddition : Utilizes pyrrolidine precursors with unsaturated side chains, though this method may require rigorous purification to remove diastereomers .

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